Dolutegravir-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolutegravir-d5 is a deuterated form of Dolutegravir, an antiviral agent used primarily in the treatment of HIV-1 infections. It functions as an integrase strand transfer inhibitor, blocking the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle . The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Dolutegravir due to its enhanced stability and reduced metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dolutegravir-d5 involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch processing to just 14.5 minutes . The key steps involve constructing a pyridone ring, cyclization using 3-®-amino-1-butanol, and subsequent chemical transformations to form the desired product .
Industrial Production Methods: Industrial production of this compound typically employs high-speed homogenization and probe sonication techniques. These methods are optimized using a Design of Experiments (DoE) approach to enhance the solubility and bioavailability of the compound . The process involves the use of surfactants like Soluplus to stabilize the nanosuspension, ensuring desirable pharmacokinetic profiles and drug content .
Chemical Reactions Analysis
Types of Reactions: Dolutegravir-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Scientific Research Applications
Dolutegravir-d5 has a wide range of scientific research applications, including:
Chemistry: Used to study the metabolic pathways and stability of Dolutegravir.
Biology: Employed in research to understand the interaction of Dolutegravir with biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the efficacy and safety of Dolutegravir.
Industry: Applied in the development of more stable and effective antiviral drugs
Mechanism of Action
Dolutegravir-d5 exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the replication of the virus, thereby reducing the viral load in the patient’s body. The molecular targets involved include the integrase enzyme and the viral DNA .
Comparison with Similar Compounds
Dolutegravir-d5 is compared with other integrase strand transfer inhibitors such as Raltegravir, Elvitegravir, and Bictegravir . While all these compounds inhibit the integrase enzyme, this compound is unique due to its enhanced stability and reduced metabolic degradation, making it more effective in long-term treatments . Similar compounds include:
- Raltegravir
- Elvitegravir
- Bictegravir
- Cabotegravir
This compound stands out due to its superior pharmacokinetic profile and reduced side effects, making it a preferred choice in HIV treatment regimens .
Properties
Molecular Formula |
C20H19F2N3O5 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3S,7R)-N-[dideuterio-(2,3,5-trideuterio-4,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i2D,3D,6D,7D2 |
InChI Key |
RHWKPHLQXYSBKR-DZYLKJILSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])NC(=O)C2=CN3C[C@H]4N([C@@H](CCO4)C)C(=O)C3=C(C2=O)O)F)[2H])F)[2H] |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.